2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione
Description
2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione is a synthetic naphthoquinone derivative characterized by a naphthalene-1,4-dione backbone substituted with a chlorine atom at position 2 and a 4-chlorophenylamino group at position 2. Its structure combines the redox-active quinone moiety with aromatic and halogen substituents, making it a candidate for diverse biological applications, including antimicrobial, anticancer, and neurodegenerative disease research.
Properties
IUPAC Name |
2-chloro-3-(4-chloroanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-7-10(8-6-9)19-14-13(18)15(20)11-3-1-2-4-12(11)16(14)21/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKUWRCJEFJUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295508 | |
| Record name | 2-chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64505-81-3 | |
| Record name | NSC102397 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30295508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CHLORO-2-(4-CHLOROANILINO)-1,4-NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione typically involves the reaction of 2-chloro-1,4-naphthoquinone with 4-chloroaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with the reaction being carried out in large reactors. The purification process may involve additional steps such as column chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have their own unique properties and applications .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of 2-chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione. Research indicates that derivatives of naphthoquinones exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and inhibition of specific cellular pathways involved in cell survival .
- Case Study : A study demonstrated that certain analogues showed enhanced activity against breast cancer cells compared to standard chemotherapeutics, suggesting their potential as novel anticancer agents .
Antimalarial Activity
The antimalarial effects of naphthoquinone derivatives are also noteworthy. The mechanism often involves interference with the parasite's metabolic pathways:
- Research Findings : In vitro studies have shown that this compound exhibits significant activity against Plasmodium falciparum, the causative agent of malaria. The compound disrupts the electron transport chain within the parasite .
- Comparative Analysis : When tested alongside existing antimalarial drugs, this compound demonstrated a comparable or superior efficacy profile, indicating its potential for further development as an antimalarial treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
Conclusion and Future Directions
The compound this compound shows promise as a lead compound for developing new anticancer and antimalarial agents. Future research should focus on:
- In vivo Studies : To evaluate the pharmacodynamics and pharmacokinetics in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.
- Formulation Development : Exploring various drug delivery systems to enhance bioavailability and reduce toxicity.
Through continued research and development, derivatives of this compound could significantly contribute to therapeutic options in oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione involves its interaction with biological molecules. It can undergo redox reactions, which play a crucial role in its biological activity. The compound can interact with enzymes and proteins, affecting various cellular pathways and processes .
Comparison with Similar Compounds

Key Observations :
- Yield : Bulky or electron-withdrawing substituents (e.g., trifluoromethyl) often reduce yields due to steric hindrance or reduced nucleophilicity .
- Melting Points : Aryl-substituted derivatives (e.g., 4-fluorophenyl) exhibit higher melting points (>170°C) compared to alkyl-substituted analogs (<100°C), likely due to enhanced π-π stacking and crystallinity .
Crystallographic and Hydrogen-Bonding Features
Crystal structures reveal non-planar naphthoquinone systems with dihedral angles between the quinone core and substituents ranging from 30.61° to 52.38° . Hydrogen bonding (N–H···O, N–H···Cl) stabilizes molecular packing, influencing solubility and stability:
- Intermolecular interactions: Derivatives with hydrogen-bond donors (e.g., –NH groups) form robust networks, enhancing thermal stability .
- Asymmetric units: Compounds like 2-chloro-3-((thiophen-2-ylmethyl)amino)-1,4-naphthoquinone exhibit two molecules per asymmetric unit, a feature absent in simpler analogs .
Antimicrobial and Antifungal Activity
- Antifungal: 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone shows high activity against Candida albicans (MIC: <15.6 µg/mL) .
- Antibacterial: Pyridinylmethyl-substituted derivatives (e.g., 2-chloro-3-((pyridin-3-ylmethyl)amino)-1,4-naphthoquinone) inhibit Staphylococcus aureus (MIC: 15.6 µg/mL) .
Anticancer Potential
- HeLa cell cytotoxicity: Derivatives like 2-chloro-3-(cyanophenylamino)-1,4-naphthoquinone exhibit IC50 values of 16.71 µM, comparable to imatinib .
- Mechanistic insights: Quinone moieties induce redox cycling, generating reactive oxygen species (ROS) that trigger apoptosis .
Table 2: Bioactivity Comparison of Selected Derivatives
Structure-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., –CF3, –Cl): Enhance antimicrobial and anticancer activities by increasing electrophilicity and membrane permeability .
- Bulkier substituents: Reduce activity due to steric hindrance (e.g., cyclohexylamino derivatives show lower potency than propylamino analogs) .
- Hydrogen-bond donors: Critical for enzyme inhibition (e.g., MAO-B, AChE) .
Biological Activity
2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which contributes to its potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 1,4-naphthoquinone derivatives with appropriate amine compounds. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For example, mass spectrometry results often show molecular ion peaks corresponding to the expected molecular weight, affirming successful synthesis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values for related derivatives have been reported as low as 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Derivative 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Derivative 10 | TBD | E. coli |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting topoisomerase enzymes, which are crucial for DNA replication and repair . The interaction with these targets suggests that it could be a promising candidate for cancer therapy.
Case Study: Apoptotic Mechanism
In a study focusing on the anticancer effects of naphthoquinone derivatives, it was found that treatment with this compound resulted in significant cell death in human cancer cell lines. The mechanism involved mitochondrial disruption leading to cytochrome c release and subsequent activation of caspases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of naphthoquinone derivatives. Substituents at various positions on the naphthalene ring can significantly influence their efficacy against specific pathogens or cancer cells.
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Biological Activity | Observations |
|---|---|---|
| Position 2 | Antimicrobial | Electron-withdrawing groups enhance activity |
| Position 3 | Anticancer | Aromatic substitutions increase cytotoxicity |
| Position 4 | Anti-inflammatory | Substituents can modulate inflammatory responses |
Q & A
Basic: How can the molecular structure of 2-Chloro-3-[(4-chlorophenyl)amino]naphthalene-1,4-dione be confirmed experimentally?
Answer:
The molecular structure can be confirmed via single-crystal X-ray diffraction (SC-XRD) . Key parameters include:
- Planarity analysis : Measure deviations from planarity in the naphthoquinone core (e.g., maximum deviation reported as 0.078 Å in related compounds) .
- Dihedral angles : Determine the angle between the naphthoquinone and substituted benzene ring (e.g., 52.38° in a structurally similar derivative) .
- Intermolecular interactions : Identify N–H⋯O hydrogen bonds and π–π stacking (e.g., centroid-to-centroid distances of 3.62–3.77 Å in coumarin derivatives) .
Methodology : Crystallize the compound, collect diffraction data (MoKα radiation, 150–296 K), and refine using software like SHELX .
Basic: What analytical techniques are suitable for assessing the purity of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Nuclear Magnetic Resonance (NMR) : Analyze , , and DEPT spectra to confirm absence of extraneous peaks. For example, aromatic protons in the naphthoquinone core appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (HRMS) : Compare experimental m/z with theoretical values (e.g., [M+H] at 350.04 for CHClNO) .
Advanced: How can computational modeling predict the reactivity of this compound in biological systems?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron transfer potential. For example, HOMO localization on the amino group may indicate nucleophilic attack sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., kinases or DNA topoisomerases) using AutoDock Vina. Analyze binding affinities (ΔG values) and hydrogen-bonding patterns .
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns trajectories to evaluate binding persistence .
Advanced: How to resolve contradictions in crystallographic data between similar naphthoquinone derivatives?
Answer:
- Comparative Dihedral Analysis : Compare angles between substituents (e.g., 52.38° in 4-methylanilino vs. 48.99° in coumarin derivatives) to assess steric/electronic effects .
- Hydrogen Bond Motif Analysis : Use graph-set notation (e.g., C(6) chains) to identify packing differences .
- Supplementary Spectroscopy : Validate with - NOESY to confirm spatial proximity of substituents .
Advanced: How to design a structure-activity relationship (SAR) study for this compound’s anticancer potential?
Answer:
- Substituent Variation : Synthesize analogs with halogen (Br, F), electron-donating (OMe), or bulky groups (e.g., pyrazole) at the 3-position .
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC values (e.g., 1–10 µM in lawsone derivatives) .
- Mechanistic Studies : Measure ROS generation via DCFH-DA fluorescence or apoptosis via Annexin V/PI staining .
Advanced: What experimental design optimizes the synthesis of this compound?
Answer:
- Factorial Design : Use a 2 matrix to optimize variables (e.g., temperature: 60–100°C, solvent: DMF/EtOH, catalyst: p-TsOH). Analyze yield via ANOVA .
- Stepwise Procedure :
Advanced: How to evaluate environmental stability and degradation pathways?
Answer:
- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solution. Monitor degradation via HPLC and identify byproducts (e.g., quinone ring-opening products) .
- Hydrolysis Kinetics : Measure half-life (t) at varying pH (3–10). Acidic conditions may protonate the amino group, accelerating hydrolysis .
- Microbial Degradation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track metabolite formation via LC-MS .
Advanced: How to mitigate toxicity risks during biological studies?
Answer:
- In Silico Toxicity Prediction : Use ADMETlab 2.0 to predict hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity (Ames test alerts) .
- In Vitro Cytotoxicity Screening : Test on non-cancerous cell lines (e.g., HEK293) to determine selectivity indices (SI = IC normal / IC cancer) .
- Genotoxicity Assays : Perform comet assays to assess DNA strand breaks .
Basic: What spectroscopic signatures distinguish this compound from its analogs?
Answer:
- IR Spectroscopy : Look for N–H stretch at ~3300 cm and C=O stretches at 1670–1700 cm.
- NMR : Quinone carbonyls resonate at δ 180–185 ppm; aromatic carbons adjacent to Cl appear at δ 125–135 ppm .
- UV-Vis : π→π* transitions in naphthoquinone yield λ at 250–300 nm; substituents shift absorption (e.g., bathochromic shift with electron donors) .
Advanced: How to manage data reproducibility in multi-institutional studies?
Answer:
- Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to standardize protocols and raw data storage .
- Collaborative Platforms : Share crystallographic data (CIF files) via the Cambridge Structural Database (CSD) or IUCr archives .
- Metadata Tagging : Annotate datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable) using ontology terms (e.g., ChEBI, PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

